molecular formula C5H5BrN2O2 B11796735 4-Bromo-3-methylisoxazole-5-carboxamide

4-Bromo-3-methylisoxazole-5-carboxamide

Cat. No.: B11796735
M. Wt: 205.01 g/mol
InChI Key: FLOZIAGPGVMTIR-UHFFFAOYSA-N
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Description

4-Bromo-3-methylisoxazole-5-carboxamide is a heterocyclic compound that features a five-membered isoxazole ring with a bromine atom at the 4-position, a methyl group at the 3-position, and a carboxamide group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methylisoxazole-5-carboxamide typically involves the formation of the isoxazole ring followed by the introduction of the bromine and carboxamide groups. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The nitrile oxide can be generated in situ from hydroxyimoyl halides under basic conditions. The bromination at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions. The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and bromination steps to ensure consistent product quality and yield. Additionally, the use of microwave irradiation can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-methylisoxazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylisoxazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromine atom and the carboxamide group can enhance its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylisoxazole-5-carboxylic acid
  • 4-Bromo-3-methylisoxazole-5-amine
  • 3-Methylisoxazole-5-carboxamide

Uniqueness

4-Bromo-3-methylisoxazole-5-carboxamide is unique due to the combination of the bromine atom, methyl group, and carboxamide group on the isoxazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C5H5BrN2O2

Molecular Weight

205.01 g/mol

IUPAC Name

4-bromo-3-methyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C5H5BrN2O2/c1-2-3(6)4(5(7)9)10-8-2/h1H3,(H2,7,9)

InChI Key

FLOZIAGPGVMTIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Br)C(=O)N

Origin of Product

United States

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